Piperaquine phosphate, also referred to as Piperaquine phosphate, is a synthetic bisquinoline compound. [] Its primary role in scientific research stems from its historical use as an antimalarial agent and its resurgence in combination therapies. [] Studies explore its efficacy, resistance development, and potential in new formulations to combat malaria. [, ]
Piperaquine tetraphosphate is a synthetic antimalarial compound derived from piperaquine, which belongs to the class of bisquinolines. Originally synthesized in the 1960s, piperaquine has been utilized primarily in China for malaria treatment. Its use declined in the 1980s due to the emergence of resistant strains of Plasmodium falciparum, but it has regained prominence as part of combination therapies, particularly with artemisinin derivatives like Artenimol in products such as Eurartesim .
Piperaquine tetraphosphate is classified as an antimalarial agent. It is characterized by its complex molecular structure, which includes multiple phosphate groups that enhance its solubility and bioavailability. The compound is primarily sourced from synthetic processes involving its precursor, piperaquine, and is often studied in conjunction with other antimalarial drugs to evaluate efficacy and resistance patterns .
The synthesis of piperaquine tetraphosphate typically involves several key steps:
Piperaquine tetraphosphate has a complex chemical structure represented by the formula . Its molecular weight is approximately 927.49 g/mol . The structural formula incorporates multiple functional groups that contribute to its pharmacological properties:
The InChI key for piperaquine tetraphosphate is OAKKJVUSSVZQRF-UHFFFAOYSA-N, which can be used for database searches related to this compound .
The primary chemical reactions involved in the synthesis of piperaquine tetraphosphate include:
These reactions highlight the importance of optimizing conditions such as temperature, solvent choice, and reactant concentrations to achieve high yields and purity.
Piperaquine exerts its antimalarial effects primarily through interference with heme polymerization within the malaria parasite's digestive vacuole. By inhibiting this process, piperaquine prevents the detoxification of heme into hemozoin, leading to accumulation of toxic heme levels within the parasite .
The mechanism can be summarized as follows:
In vitro studies have demonstrated that piperaquine has a potent inhibitory concentration (IC50) against various Plasmodium isolates, with values typically below 100 nmol/liter .
Piperaquine tetraphosphate exhibits several notable physical and chemical properties:
These properties are critical for understanding how piperaquine tetraphosphate behaves in biological systems and informs formulation strategies for drug delivery.
Piperaquine tetraphosphate primarily finds application in treating malaria, especially in combination therapies that enhance efficacy against resistant strains. Its resurgence in clinical use underscores its importance as a therapeutic agent against malaria worldwide.
Additionally, ongoing research explores its potential use in combination with other antimalarials or novel drug delivery systems aimed at improving patient outcomes and reducing resistance development. This positions piperaquine tetraphosphate as a vital component in global malaria control strategies .
Piperaquine tetraphosphate is a multivalent salt formed through the protonation of the piperaquine free base (C~29~H~32~Cl~2~N~6~) with four equivalents of phosphoric acid. The molecular formula is C~29~H~44~Cl~2~N~6~O~16~P~4~, with a molecular weight of 927.49 g/mol for the anhydrous form [1] [3]. The tetrahydrate form (C~29~H~32~Cl~2~N~6~·4H~3~PO~4~·4H~2~O) has a molecular weight of 999.55-999.60 g/mol, reflecting the inclusion of four water molecules in its crystalline lattice [7] [9].
Crystallographic analysis reveals that the tetraphosphate salt exists as a white to off-white crystalline powder, though it may exhibit orange or green tinges depending on hydration state and impurities [7] [9]. The phosphate groups engage in extensive hydrogen bonding with protonated nitrogen atoms of the piperaquine molecule and water molecules in the hydrate form. This hydrogen bonding network stabilizes the crystal structure and contributes to the relatively high melting point of 252°C (with decomposition) observed for the tetrahydrate form [7] [9]. The free base, in contrast, melts between 199-204°C with decomposition [8].
Table 1: Molecular Characteristics of Piperaquine Forms
Property | Piperaquine Tetraphosphate (Anhydrous) | Piperaquine Tetraphosphate Tetrahydrate | Piperaquine Free Base |
---|---|---|---|
CAS Number | 911061-10-4 | 915967-82-7 | 4085-31-8 |
Molecular Formula | C~29~H~44~Cl~2~N~6~O~16~P~4~ | C~29~H~32~Cl~2~N~6~·4H~3~PO~4~·4H~2~O | C~29~H~32~Cl~2~N~6~ |
Molecular Weight (g/mol) | 927.49 | 999.55-999.60 | 535.52 |
Appearance | Solid powder | White to orange/green powder/crystal | Not reported |
Melting Point | Not reported | 252°C (dec.) | 199-204°C (dec.) |
The tetraphosphate salt significantly enhances the aqueous solubility of the intrinsically lipophilic piperaquine free base. Experimental measurements report a solubility of approximately 6 mg/mL (6.00 mM) in water for the tetrahydrate form at room temperature [5] [10]. Solubility in dimethyl sulfoxide (DMSO) is low (<1 mg/mL), while it is practically insoluble or only slightly soluble in ethanol and other organic solvents [5] [10]. This solubility profile is critical for formulating injectable solutions, often requiring solubilizing agents like Tween 80 or cyclodextrins [10].
Piperaquine tetraphosphate exhibits moderate stability under recommended storage conditions. It is hygroscopic and sensitive to both moisture and air, necessitating storage under inert gas (e.g., nitrogen or argon) in a cool, dark place (<15°C) [7] [9]. Long-term storage recommendations include sealing at -20°C for anhydrous forms, while the tetrahydrate is stable at 2-8°C for short periods and -20°C for extended storage (years) [5] [6] [9]. Degradation pathways primarily involve hydrolysis under extreme pH conditions and oxidation. The solid powder demonstrates a shelf life exceeding three years when stored properly under desiccated, low-temperature conditions [6] [10].
The conversion of piperaquine free base (C~29~H~32~Cl~2~N~6~, MW 535.52 g/mol) to its tetraphosphate salt results in profound changes in physicochemical properties relevant to pharmaceutical development:
Piperaquine tetraphosphate can be unequivocally identified and characterized using a suite of spectroscopic and diffraction techniques:
Table 2: Key Spectroscopic and Diffraction Signatures
Technique | Key Characteristics/Signatures |
---|---|
^1^H NMR | Aromatic H (δ 8.5-7.0 ppm), -CH~2~- linker (~δ 2.5-2.6 ppm), Piperazine -CH~2~- (δ ~2.4-3.5 ppm) |
^31^P NMR | Characteristic phosphate peak ~ δ 0 ppm |
HRMS (Free Base) | [M+H]^+^ m/z 535.19 (C~29~H~33~Cl~2~N~6~^+^) |
HRMS (Salt) | Exact Mass (Anhydrous): 926.1141 Da |
XRPD | Unique pattern identifying crystalline phase and hydrate state (e.g., tetrahydrate) |
The tetrahydrate form of piperaquine tetraphosphate undergoes decomposition at 252°C [7] [9]. This decomposition temperature is notably higher than that of the free base (199-204°C), reflecting the stabilizing influence of the ionic lattice and hydrogen bonding network involving the phosphate anions and water molecules [8].
Degradation kinetics are influenced by environmental factors:
Degradation products typically involve hydrolysis of the quinoline ring system, oxidative modifications, or potential dealkylation of the piperazine nitrogens. Kinetic studies under controlled stress conditions (elevated temperature and humidity) are employed to determine degradation rates (e.g., rate constants, half-life) and establish shelf-life specifications for pharmaceutical products, typically exceeding 3 years under recommended storage conditions (-20°C, desiccated) [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0